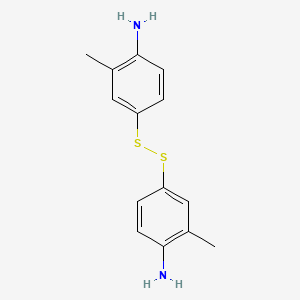
4,4'-Disulfanediylbis(2-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Disulfanediylbis(2-methylaniline) is an organic compound characterized by the presence of two methylaniline groups connected via a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(2-methylaniline) typically involves the reaction of 2-methylaniline with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2-methylaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 4,4’-Disulfanediylbis(2-methylaniline) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Disulfanediylbis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding two molecules of 2-methylaniline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methylaniline.
Substitution: Various substituted derivatives of 4,4’-Disulfanediylbis(2-methylaniline).
Wissenschaftliche Forschungsanwendungen
4,4’-Disulfanediylbis(2-methylaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Disulfanediylbis(2-methylaniline) involves its ability to undergo redox reactions The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Disulfanediyldianiline: Similar structure but without the methyl groups.
Bis(4-aminophenyl) disulfide: Another disulfide compound with different substituents on the aromatic rings.
Uniqueness
4,4’-Disulfanediylbis(2-methylaniline) is unique due to the presence of methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This makes it distinct from other disulfide compounds and can lead to different applications and behaviors in chemical reactions.
Eigenschaften
CAS-Nummer |
88070-23-9 |
|---|---|
Molekularformel |
C14H16N2S2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-[(4-amino-3-methylphenyl)disulfanyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2S2/c1-9-7-11(3-5-13(9)15)17-18-12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3 |
InChI-Schlüssel |
RCBDJCNMMCFWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)SSC2=CC(=C(C=C2)N)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
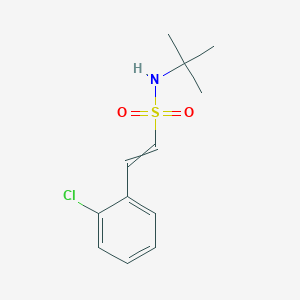

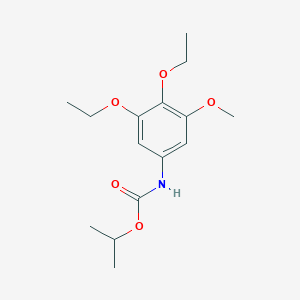
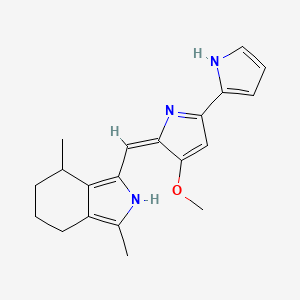
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
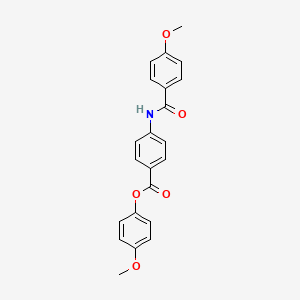
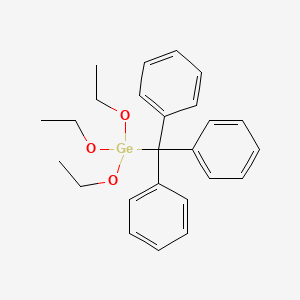
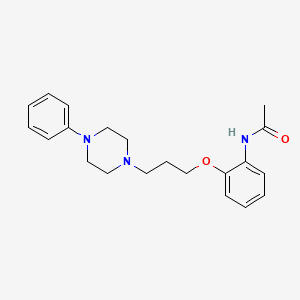
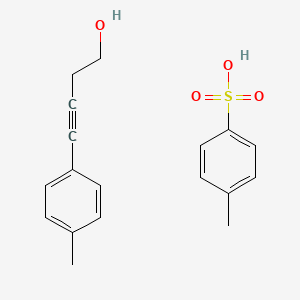

phosphanium perchlorate](/img/structure/B14403115.png)
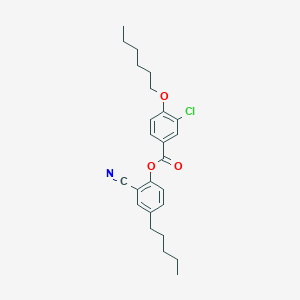
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
